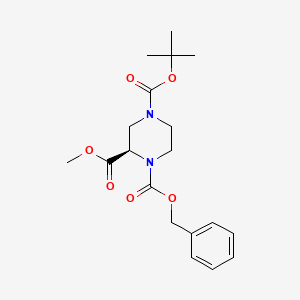![molecular formula C30H24O6S2 B13133831 2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 87897-24-3](/img/structure/B13133831.png)
2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Thioether Formation: The thioether linkages are formed by reacting the hydroxylated anthracene with 4-ethylthiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The thioether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and thioether groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-ethylphenyl)-4-[4-(pentyloxy)phenyl]thiopyrylium
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its combination of hydroxyl and thioether groups, which provide distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electronic properties and steric effects, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
87897-24-3 |
|---|---|
Fórmula molecular |
C30H24O6S2 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
2,6-bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H24O6S2/c1-3-15-5-9-17(10-6-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-11-7-16(4-2)8-12-18/h5-14,31-34H,3-4H2,1-2H3 |
Clave InChI |
ISQYCDXKZYWGPV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)SC5=CC=C(C=C5)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
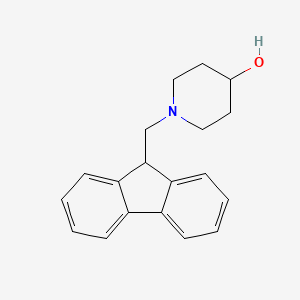
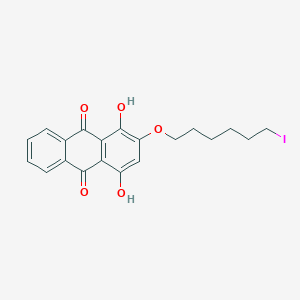
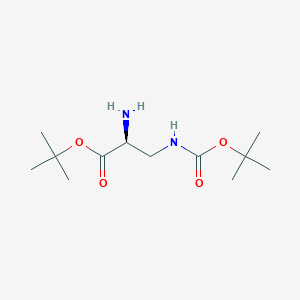
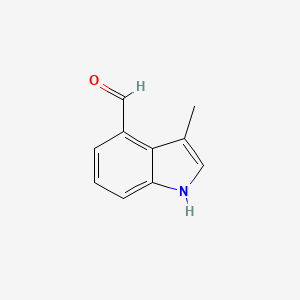
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

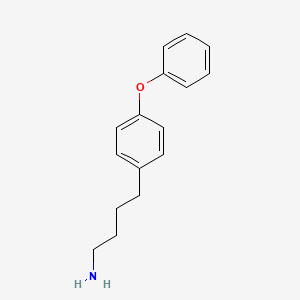
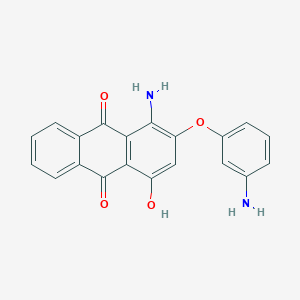
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
